molecular formula C11H11NO2S3 B1218052 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile CAS No. 58092-40-3

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

Cat. No.: B1218052
CAS No.: 58092-40-3
M. Wt: 285.4 g/mol
InChI Key: NXPQOZAHGIFBSU-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group and two methylsulfanyl groups attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable precursor containing the prop-2-enenitrile moiety. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The methylsulfanyl groups are introduced through nucleophilic substitution reactions using methylthiolate anions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is unique due to the presence of two methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S3/c1-15-11(16-2)10(8-12)17(13,14)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPQOZAHGIFBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973678
Record name 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58092-40-3
Record name Phenylsulfonyl ketenethioacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058092403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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